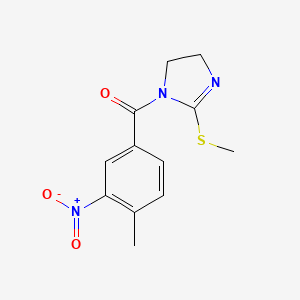

(4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

描述

属性

IUPAC Name |

(4-methyl-3-nitrophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-8-3-4-9(7-10(8)15(17)18)11(16)14-6-5-13-12(14)19-2/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWSXZNIHNZBON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN=C2SC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions One common approach is to start with the nitration of 4-methylphenyl compounds to introduce the nitro group This is followed by the formation of the imidazole ring through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and environmental impact.

化学反应分析

Types of Reactions

(4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated aromatic compounds.

科学研究应用

Chemical Synthesis and Structural Characteristics

The synthesis of (4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. The compound features a complex structure that includes a nitrophenyl moiety and a dihydroimidazole ring, which are essential for its biological activity.

The compound has shown promise in medicinal chemistry due to its structural similarity to biologically active molecules.

Antitumor Activity

Research indicates that derivatives of imidazole and nitrophenyl compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of cervical and bladder cancer cells, suggesting potential applications in cancer therapy .

Antimicrobial Properties

Compounds containing imidazole rings are known for their antimicrobial properties. The presence of the nitrophenyl group may enhance these effects, making the compound a candidate for further investigation as an antimicrobial agent against resistant bacterial strains .

Agricultural Applications

The unique properties of this compound also extend to agricultural chemistry.

Pesticide Development

Due to its bioactive nature, this compound could serve as a lead structure in the development of new pesticides. The imidazole derivatives are particularly noted for their insecticidal and fungicidal activities. Research into similar compounds has shown effective pest control capabilities, suggesting that this compound may have similar potential .

Materials Science Applications

In materials science, the incorporation of such organic compounds into polymers or coatings can enhance material properties.

Conductive Polymers

The presence of electron-withdrawing groups like nitro can improve the conductivity of polymers when used as additives. This application is particularly relevant in the development of organic electronic devices .

Case Studies and Research Findings

Several studies have documented the synthesis and application of compounds related to this compound:

Case Study 1: Cytotoxicity Testing

A study involving similar imidazole derivatives demonstrated significant cytotoxicity against human cancer cell lines with IC50 values indicating strong potential for further development as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research highlighted the antimicrobial effectiveness of related compounds against various pathogens, showcasing their potential as new antibiotics in an era of increasing resistance .

作用机制

The mechanism of action of (4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazole ring can bind to metal ions or active sites in enzymes. The methylthio group may enhance lipophilicity, facilitating membrane penetration.

相似化合物的比较

Substituent Variations on the Imidazole Ring

The 2-(methylthio) group in the target compound distinguishes it from analogs with bulkier or polar substituents:

- Trifluoromethyl-Benzyl Sulfanyl Derivatives: The compound "(4-nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone" () replaces the methylthio group with a trifluoromethyl-benzyl sulfanyl chain. This substitution enhances lipophilicity and steric bulk, which may improve membrane permeability but reduce aqueous solubility .

- Morpholine/Piperidine-Linked Methanones: Compounds such as "4-{[Cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl]carbonyl}morpholine" () incorporate heterocyclic amines (e.g., morpholine, piperidine) instead of aryl groups.

Aryl Group Modifications

The 4-methyl-3-nitrophenyl group in the target compound contrasts with:

- 4-Nitrophenyl Derivatives : Compounds like "2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride" () prioritize a nitro group at the para position. Para-substitution often stabilizes resonance effects, whereas meta-substitution (as in the target compound) may alter electronic distribution and steric interactions .

- Poly-Substituted Aryl Systems : Derivatives with multiple methoxy groups (e.g., "cis-2,4,5-tris(4-methoxyphenyl)" in ) demonstrate increased electron density, which could modulate redox properties and metabolic stability .

Table 1: Comparative Physicochemical Data

Key Observations :

- Yield Trends : TDAE-mediated syntheses (e.g., ) typically yield 25–40%, comparable to derivatives in Table 1 . Higher yields (e.g., 66% for compound 2k in ) correlate with less sterically hindered intermediates .

- Melting Points : Derivatives with polar substituents (e.g., morpholine) exhibit higher melting points due to crystalline packing, whereas alkylthio groups may lower melting points by disrupting lattice stability .

生物活性

The compound (4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a hybrid molecule that combines features of nitrophenyl and imidazole structures. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a nitrophenyl group and an imidazole moiety, which are known for various biological activities. The molecular formula is , with a molecular weight of 298.34 g/mol.

Biological Activity Overview

This compound has been evaluated for its biological activities, particularly in the context of cancer research, antimicrobial properties, and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Mechanism of Action : The imidazole ring has been associated with the inhibition of microtubule assembly, which is crucial for cell division. This action can lead to cell cycle arrest and apoptosis in cancer cells.

- Case Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. The IC50 values ranged from 0.08 to 0.42 µM, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

- Inhibition Studies : Tests against bacterial strains revealed that it possesses bactericidal properties, particularly against Gram-positive bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent | Effect on Activity |

|---|---|

| Methyl group at position 4 | Increases lipophilicity and enhances cellular uptake |

| Nitro group at position 3 | Contributes to electron-withdrawing properties, enhancing reactivity |

Research Findings

Several research articles have contributed to the understanding of this compound's biological activity:

- Cytotoxicity Studies : A study reported that compounds with similar structures induced apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase .

- Molecular Modeling : Computational studies suggest that the binding affinity of this compound to target proteins involved in cancer proliferation is significant, indicating a strong potential for drug development .

- Comparative Analysis : When compared with other known anticancer agents, this compound showed superior activity in certain cell lines, suggesting its potential as a lead candidate for further development .

常见问题

Q. What are the optimal synthetic routes for preparing (4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

The compound can be synthesized via cyclocondensation reactions involving substituted benzoyl chlorides and imidazole precursors. For example, analogous imidazole derivatives were prepared using multi-step protocols involving the formation of a 4,5-dihydroimidazole core followed by coupling with nitro-substituted aryl groups via nucleophilic acyl substitution . Key steps include:

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- FT-IR : To identify functional groups (e.g., C=O stretch at ~1650–1700 cm, nitro groups at ~1520 cm) .

- H/C NMR : Assign peaks for the 4-methyl-3-nitrophenyl moiety (e.g., aromatic protons at δ 7.5–8.5 ppm) and dihydroimidazole ring (e.g., methylthio group at δ 2.1–2.5 ppm) .

- X-ray crystallography : Resolve molecular geometry and confirm stereochemistry, as demonstrated for structurally similar imidazolium salts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in coordination chemistry?

Density Functional Theory (DFT) calculations can model electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces to predict binding affinity with metal ions. For example, studies on analogous imidazole derivatives revealed preferential coordination via the imidazole nitrogen and sulfur atoms, forming stable complexes with transition metals like Cu(II) or Zn(II) . Molecular dynamics (MD) simulations further assess stability in solvent environments .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected H NMR splitting patterns) can arise from dynamic processes like ring puckering in the dihydroimidazole moiety. To address this:

Q. How does the methylthio substituent influence the compound’s coordination behavior?

The methylthio group enhances ligand flexibility and electron-donating capacity, enabling diverse coordination modes. For instance, in metal-organic frameworks (MOFs), similar ligands exhibit bridging or chelating behavior, stabilizing open metal sites for catalytic applications. Electrochemical studies (cyclic voltammetry) can quantify redox activity influenced by sulfur-metal interactions .

Q. What in vitro assays are suitable for evaluating its bioactivity (e.g., anti-viral potential)?

- Cytotoxicity screening : Use MTT assays on mammalian cell lines to establish safe concentration ranges.

- Plaque reduction assays : Test inhibition of viral replication (e.g., influenza, HSV-1) with ribavirin as a positive control .

- Docking studies : Model interactions with viral protease/receptor targets (e.g., neuraminidase) using AutoDock Vina .

Methodological Considerations

Q. How to optimize reaction yields for derivatives with bulky substituents?

- Microwave-assisted synthesis : Reduces reaction time and improves yields for sterically hindered intermediates .

- Catalytic systems : Employ Pd/C or CuI to facilitate coupling reactions under mild conditions .

Q. What crystallographic challenges arise during structure determination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。